Cas no 923460-73-5 (1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,6,7-トリメチル-8-(1-フェニルエチル)-3-(2-フェニルエチル)-1H,2H,3H,4H,8H-イミダゾ[1,2-g]プリン-2,4-ジオンは、複雑な分子構造を持つイミダゾプリン誘導体です。この化合物は、2つのフェニルエチル基と3つのメチル基が特徴的な置換パターンを示し、高い立体選択性と安定性を有しています。分子内のイミダゾ環とプリン骨格の融合構造は、生体活性物質としての潜在的な応用が期待されます。特に、医薬品中間体や生物学的標的化合物としての利用可能性が研究されており、その特異的な構造は受容体結合や酵素阻害活性の最適化に有利な特性を示します。合成経路の最適化により、高純度での製造が可能です。

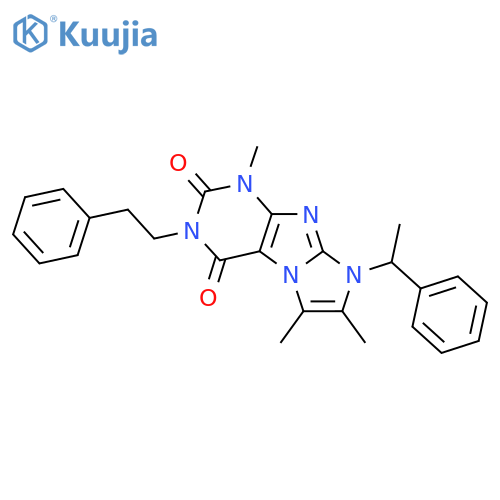

923460-73-5 structure

商品名:1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

- 4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione

- F3234-0800

- 1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- AKOS005185876

- 923460-73-5

- Z274618762

-

- インチ: 1S/C26H27N5O2/c1-17-18(2)31-22-23(27-25(31)30(17)19(3)21-13-9-6-10-14-21)28(4)26(33)29(24(22)32)16-15-20-11-7-5-8-12-20/h5-14,19H,15-16H2,1-4H3

- InChIKey: OMKOPAVZLVXRML-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C)C(N1CCC1C=CC=CC=1)=O)N=C1N2C(C)=C(C)N1C(C)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 441.21647512g/mol

- どういたいしつりょう: 441.21647512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 33

- 回転可能化学結合数: 5

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3234-0800-20μmol |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-40mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-4mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-50mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-5μmol |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-1mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-5mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-25mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-10μmol |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3234-0800-3mg |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

923460-73-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

923460-73-5 (1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量